molecular formula C8H7ClO3 B183052 Methyl 5-chloro-2-hydroxybenzoate CAS No. 4068-78-4

Methyl 5-chloro-2-hydroxybenzoate

Cat. No. B183052
CAS RN: 4068-78-4
M. Wt: 186.59 g/mol
InChI Key: KJWHRMZKJXOWFC-UHFFFAOYSA-N
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Patent
US04634768

Procedure details

A 85.2 g quantity of chlorine gas was absorbed in a mixture of 152 g (1.0 mole) of methyl salicylate and 500 ml of chloroform at less than 20° C. over a period of 6 hours while the mixture was stirred. The resulting reaction mixture was washed with water and the chloroform was removed. The residue was subjected to fractional distillation at reduced pressure to provide 152 g (81.5%) of a fraction at 117° to 120° C. and 8 mmHg., M.P. 51° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[C:3]([O:12][CH3:13])(=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[OH:6]>C(Cl)(Cl)Cl>[Cl:1][C:9]1[CH:10]=[C:4]([C:3]([O:12][CH3:13])=[O:11])[C:5]([OH:6])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
152 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
the chloroform was removed
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to fractional distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide 152 g (81.5%) of a fraction at 117° to 120° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(C(=O)OC)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.